1-Aminocyclobutanecarboxamide
Description
Context within Cyclic Amino Acid Derivatives and Carboxamides
1-Aminocyclobutanecarboxamide (B1321632) is structurally characterized by a four-membered cyclobutane (B1203170) ring, an amino group (-NH2), and a carboxamide group (-CONH2) attached to the same carbon atom. This unique arrangement places it within the family of cyclic amino acids and carboxamides.
Cyclic Amino Acids: Unlike their linear counterparts, cyclic amino acids possess a ring structure within their side chain, which imparts conformational rigidity. researchgate.netmolecularcloud.org This constrained geometry is a valuable attribute in fields like drug design, as it can lead to enhanced stability, target specificity, and improved pharmacokinetic properties. molecularcloud.orgnih.gov The cyclobutane moiety in this compound makes it a desirable building block for creating more complex molecules with specific three-dimensional arrangements. researchgate.netresearchgate.net
Carboxamides: The carboxamide functional group is a cornerstone in medicinal chemistry due to its structural versatility and ability to form stable hydrogen bonds. nih.govacs.org This group is found in a vast array of natural products, pharmaceuticals, and functional materials. jocpr.com The presence of the carboxamide group in this compound contributes to its chemical stability and potential for diverse biological interactions. nih.govjocpr.com
Significance in Contemporary Organic and Medicinal Chemistry Research
The combination of a cyclic amino acid scaffold and a carboxamide functional group makes this compound a compound of significant interest in modern chemical research.
Organic Synthesis: In organic chemistry, this compound serves as a versatile building block. jocpr.comrsc.org Its functional groups—the amino and carboxamide moieties—can be readily modified to synthesize a wide range of more complex molecules and novel chemical entities. Researchers have explored its use in creating diverse molecular scaffolds with potential applications in materials science and catalysis. molecularcloud.org
Medicinal Chemistry: The rigid cyclobutane core of this compound is particularly appealing for medicinal chemists. By incorporating this structure into potential drug candidates, researchers can explore new chemical spaces and design molecules with improved pharmacological profiles. molecularcloud.orgnih.gov Cyclic structures are often employed to enhance the stability of peptides and other bioactive molecules. nih.gov The carboxamide group further enhances its potential for drug discovery by enabling interactions with biological targets such as enzymes and receptors. nih.govontosight.ai While still in the research phase, the unique structural features of this compound position it as a valuable tool in the ongoing quest for new therapeutic agents. google.comepo.org
Structure
3D Structure
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILFUQGFSMYYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Aminocyclobutanecarboxamide and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule or its immediate precursors through various strategic bond-forming reactions. These methodologies include traditional multi-step sequences as well as more efficient one-pot and tandem reactions.
Multistep Synthetic Routes
Multistep synthesis provides a foundational approach to complex molecules, allowing for the careful and controlled construction of the target structure through a sequence of individual reactions. youtube.comwalisongo.ac.id This methodical process involves the isolation and purification of intermediate compounds at each stage, ensuring high purity of the final product. walisongo.ac.id A general strategy for synthesizing derivatives of 1-aminocyclobutanecarboxamide (B1321632) might begin with a pre-formed cyclobutane (B1203170) ring, which is then functionalized in a stepwise manner.
For instance, a synthetic sequence could start with the Friedel-Crafts acylation of a suitable aromatic compound to introduce a ketone, which is then converted to a hydrazone. mdpi.com Subsequent cyclization, potentially using a Vilsmeier-Haack reagent, can form a heterocyclic ring fused to the primary structure. mdpi.com Each step in such a sequence is optimized independently to maximize the yield before proceeding to the next, a hallmark of multistep synthesis that provides reliability and control over the chemical transformations. walisongo.ac.id This approach is particularly valuable when designing syntheses for novel derivatives where reaction pathways are not yet fully established. youtube.com
One-Pot Reaction Protocols
In contrast to multistep syntheses, one-pot reactions involve multiple transformations occurring in the same reaction vessel without the isolation of intermediates. researchgate.net This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. organic-chemistry.org
A notable one-pot method for creating derivatives of this compound is the tandem base-catalyzed amidation followed by an aza-Michael addition. researchgate.net Research has demonstrated a stereoselective one-pot double derivatization of cyclobutene-1-carboxylic acid. researchgate.net In this reaction, the cyclobutene (B1205218) carboxylic acid is coupled with a nitrogen-containing reagent, such as benzo[d]oxazol-2(3H)-one, in the presence of a mild organic base. This generates a transient cyclobutene carboxamide intermediate. researchgate.net
This intermediate immediately undergoes an intramolecular aza-Michael addition, where a second equivalent of the nitrogen nucleophile attacks the carbon-carbon double bond of the cyclobutene ring. researchgate.net This tandem sequence efficiently produces novel β-N-heterocyclic cyclobutane carboximide derivatives with a specific trans geometry. researchgate.net The resulting carboximide can then be further reacted with other nucleophiles to create a diverse library of derivatives, including peptidomimetic structures. researchgate.net
Cycloaddition and rearrangement reactions offer powerful and often elegant pathways to complex cyclic systems from simpler precursors. wikipedia.orgbyjus.com The Wolff rearrangement, for example, converts an α-diazocarbonyl compound into a highly reactive ketene (B1206846) intermediate through a 1,2-rearrangement. wikipedia.org This ketene can then participate in a [2+2] cycloaddition reaction with an olefin to construct a four-membered cyclobutane ring. wikipedia.org This strategy is a versatile tool for building the core cyclobutane structure.
Another sophisticated approach involves a tandem cyclopropanation/semipinacol rearrangement. acs.org In this method, a chiral Lewis acid catalyzes the reaction between an α-silyloxyacrolein and a diazoester to form α-silyloxycyclobutanones. acs.org The reaction proceeds with high yield and excellent control over stereochemistry, producing a chiral β-quaternary center. acs.org The resulting cyclobutanone (B123998) is a key building block that can be converted into a variety of other cyclic compounds. acs.org Similarly, donor-acceptor cyclobutanes can undergo ring expansion rearrangement reactions to yield δ-lactones, showcasing the utility of rearrangement pathways in modifying the cyclobutane scaffold. uwo.ca
Asymmetric Synthesis via Strecker Reaction from Substituted Cyclobutanones
The Strecker reaction is a classic method for synthesizing α-amino acids and their derivatives. An asymmetric variant of this reaction provides an effective route to chiral this compound derivatives. This one-pot reaction starts from readily available racemic 2-substituted cyclobutanones. researchgate.net
In the presence of a chiral amine auxiliary, the cyclobutanone is converted into two major aminonitrile diastereomers with high selectivity. researchgate.net These aminonitriles, which are the direct precursors to amino amides, can be separated. The desired major cis-aminonitrile is then subjected to hydrolysis and hydrogenolysis to yield the final, optically pure 1-amino-2-substituted-cyclobutanecarboxylic acid. researchgate.net This method has been successfully applied to produce, for the first time, the pure non-racemic forms of (+)-1-amino-2-isopropylcyclobutanecarboxylic acid and its enantiomer. researchgate.net
| Reactant (2-Substituted Cyclobutanone) | Chiral Auxiliary | Major Product (Aminonitrile) | Diastereomeric Ratio |
| 2-Isopropylcyclobutanone | (R)-Phenylglycinol | cis-Aminonitrile | >95:5 |
| 2-Benzyloxycyclobutanone | (S)-1-Phenylethylamine | cis-Diaminonitrile | 85:15 |
| 2-(N-Cbz)aminocyclobutanone | (R)-1-(1-Naphthyl)ethylamine | trans-Diaminonitrile | >95:5 |
This table presents data on the diastereoselectivity of the asymmetric Strecker reaction for synthesizing aminonitrile precursors of this compound derivatives, based on published research findings. researchgate.net
Photocycloaddition Reactions
Photocycloaddition reactions, particularly the [2+2] photocycloaddition, are a cornerstone of cyclobutane synthesis. acs.org This method involves the light-induced reaction of two olefin-containing molecules to form a cyclobutane ring. acs.orgchinesechemsoc.org Historically, this reaction was one of the first methods discovered for creating cyclobutane rings and remains a frequently used strategy. acs.org
Modern advancements have led to the development of enantioselective [2+2] photocycloaddition reactions that can produce chiral cyclobutanes without the need for directing groups, which simplifies the synthetic process. chemistryviews.org For instance, an iridium-catalyzed asymmetric allylic etherification can be followed by a visible-light-induced [2+2] cycloaddition in a cascade fashion. chemistryviews.org This approach allows for the simultaneous addition of all starting materials and catalysts, making it operationally simple and efficient for producing enantioenriched cyclobutane derivatives in moderate to high yields. chemistryviews.org While these methods are general for cyclobutane formation, they provide a powerful platform for accessing the core structure of this compound by using appropriately functionalized alkene precursors. bris.ac.uknih.gov
Ring Opening and Rearrangement Protocols (e.g., Hofmann Rearrangement)
The synthesis of aminocyclobutane structures can be achieved through various rearrangement and ring-opening reactions. The Hofmann rearrangement, a classic organic reaction, serves as a key method for converting primary amides into primary amines with one fewer carbon atom. wikipedia.orglibretexts.org This reaction proceeds by treating a primary amide with reagents like bromine in a strong base, which forms an isocyanate intermediate. wikipedia.orgtcichemicals.com This intermediate is then hydrolyzed to yield the primary amine. wikipedia.org This degradation reaction is particularly relevant in the synthesis of cyclobutane-containing amino acids. For instance, synthetic routes towards unnatural α-cyclobutane amino acids can involve a Hofmann rearrangement as a key step following a regioselective ring opening. acs.org
The stereochemical integrity of the migrating group is typically retained during the Hofmann rearrangement, making it a valuable tool in stereocontrolled syntheses. slideshare.net While the classic conditions involve a halogen and a strong base, variations using reagents like lead tetraacetate or hypervalent iodine compounds can be employed for base-sensitive substrates. nrochemistry.com
Beyond the Hofmann rearrangement, other protocols are utilized in cyclobutane chemistry. For example, a retro-benzilic acid rearrangement has been employed for the ring expansion of a cyclobutane to a cyclopentadione. researchgate.net Additionally, photoredox-catalyzed strain-release/ organic-chemistry.orgorganic-chemistry.org-rearrangement cascades represent a modern strategy for accessing polysubstituted cyclobutanes from strained bicyclo[1.1.0]butanes. rsc.org
| Rearrangement Type | Description | Application Example |
| Hofmann Rearrangement | Converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org | Synthesis of unnatural cyclobutane α-amino acids. acs.org |
| Retro-Benzilic Acid Rearrangement | Ring expansion of a hydroxycyclobutanecarboxylate to a cyclopentadione. researchgate.net | Used in the total synthesis of the alkaloid meloscine. researchgate.net |
| Strain-Release/ organic-chemistry.orgorganic-chemistry.org-Rearrangement | Photoredox-catalyzed cascade to form polysubstituted cyclobutanes from bicyclo[1.1.0]butanes. rsc.org | Access to structurally diverse 1,1,2- and 1,1,3-trisubstituted cyclobutanes. rsc.org |
Derivatization Strategies
The core structure of this compound offers two primary sites for chemical modification: the amino group and the carboxamide function. These sites allow for extensive derivatization to create a library of analogues with diverse properties.
N-Substitution Reactions
The primary amine of this compound is a nucleophilic center, capable of participating in various N-substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic species, leading to the formation of a new bond. rammohancollege.ac.in This is a fundamental type of reaction known as a nucleophilic substitution. ksu.edu.sabyjus.com The reactivity in such substitutions depends on the nature of the reactants and the reaction conditions. ksu.edu.sa For instance, alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides to form new amide bonds. The process involves the replacement of a leaving group on the electrophile by the amino group of the cyclobutane scaffold. rammohancollege.ac.in
General N-Substitution Reaction
| Reactant A (Nucleophile) | Reactant B (Electrophile) | Product |
|---|---|---|
| This compound | Alkyl Halide (R-X) | N-Alkyl-1-aminocyclobutanecarboxamide |
| This compound | Acyl Chloride (R-COCl) | N-Acyl-1-aminocyclobutanecarboxamide |
Transformations of the Carboxylic Center
The carboxamide group is a stable functional group, but it can be transformed into other functionalities under specific reaction conditions. A key strategy involves activating the carboxyl group to facilitate further transformations. For example, novel β-N-heterocyclic cyclobutane carboximide derivatives can be synthesized, and this carboximide moiety demonstrates smooth reactivity with various nucleophiles. researchgate.netresearchgate.net This allows for the creation of a diverse range of derivatives of trans-β-N-heterocyclic cyclobutanecarboxylic acid, including structures that mimic peptides. researchgate.netresearchgate.net Such transformations highlight the utility of activating the carboxylic center to expand the chemical space accessible from the parent cyclobutane structure. researchgate.net
Formation of Heterocyclic Conjugates
The cyclobutane framework can be appended with various heterocyclic systems to generate complex molecular architectures. A stereoselective one-pot, double derivatization of cyclobutene-1-carboxylic acid using benzo[d]oxazol-2(3H)-ones exemplifies this approach. researchgate.netresearchgate.net This tandem reaction, proceeding via a mild organic base-catalyzed amidation followed by an aza-Michael addition, yields novel β-N-heterocyclic cyclobutane carboximide derivatives with a defined trans geometry. researchgate.netresearchgate.net The resulting carboximide is not just a final product but an activated intermediate ready for further nucleophilic attack, enabling access to a variety of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. researchgate.netresearchgate.net Other synthetic strategies allow for the formation of different heterocyclic systems, such as 1,2,4-triazoles and imidazoles, through multi-step reaction sequences involving cyclization reactions. chemmethod.com
Stereoselective Synthesis of Cyclobutane-Containing Amino Acid Analogues
Controlling the three-dimensional arrangement of atoms is a critical aspect of synthesizing biologically active molecules. For cyclobutane amino acids, stereoselective synthesis aims to produce specific stereoisomers.
Diastereoselective Control
Achieving diastereoselective control is crucial when creating multiple stereocenters in a single molecule. In the synthesis of cyclobutane α-amino acids, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins has proven effective. acs.org This method, using an iridium photosensitizer, provides access to substituted cyclobutane α-amino acid derivatives with good yields and diastereoselectivities of up to 20:1 d.r. (diastereomeric ratio). acs.org The reaction tolerates various N-protecting groups, including acyl, Boc, and Cbz, affording the desired products with good to moderate diastereoselectivity. acs.org
The principles of diastereoselective control are also well-established in the synthesis of other constrained amino acids, such as cyclopropane (B1198618) analogues. Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, for example, yields methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity (>98:2 d.r.). organic-chemistry.org These methods, which control the relative orientation of substituents on the ring, are fundamental for producing specific isomers of cyclic amino acid analogues. nih.govmonash.edu
Diastereoselective Photocatalyzed [2+2]-Cycloaddition
| Dehydroamino Acid Derivative (N-Protecting Group) | Styrene Derivative | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| N-Acyl | Styrene | 71 | >20:1 |
| N-Boc | Styrene | 72 | 8:1 |
| N-Cbz | Styrene | 64 | 6:1 |
| N-Acyl | 4-Methylstyrene | 93 | >20:1 |
| N-Acyl | 4-Methoxystyrene | 85 | >20:1 |
Data derived from a study on visible light-catalyzed cycloaddition. acs.org
Enantioselective Catalysis
The asymmetric synthesis of this compound and its derivatives is a critical area of research, driven by the importance of enantiomerically pure cyclobutane amino acids in medicinal chemistry and as constrained scaffolds in peptide science. Enantioselective catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful strategy to access these valuable compounds. Various catalytic systems, including Lewis acids, organocatalysts, and transition metal complexes, have been successfully employed in cycloaddition and cyclization reactions to construct the chiral cyclobutane core.
One prominent approach involves the use of Lewis acid catalysis in formal [2+2] cycloaddition reactions. For instance, the reaction of 2-amidoacrylates with donor olefins can be guided by sterically hindered aluminum aryloxides to produce cyclobutane α-amino acids. The choice of the Lewis acid plays a crucial role in modulating the stereoselectivity of the cycloaddition. nih.gov
Organocatalysis has also proven to be a versatile tool for the enantioselective synthesis of cyclobutane derivatives. Chiral secondary amines, in combination with transition metal complexes, can catalyze spirocyclization reactions to afford amino acid derivatives with high enantioselectivity. acs.org This cooperative catalytic approach often involves the formation of chiral iminium ions that direct the stereochemical course of the reaction. Furthermore, chiral phosphoric acids have been utilized in the desymmetrization of prochiral cyclobutane-1,3-diones through a carbonyl-amine condensation, leading to the formation of chiral enaminone intermediates that can be further elaborated. nih.gov
Photochemical [2+2] cycloaddition reactions represent another effective strategy, particularly for the synthesis of cyclobutane β-amino acids. The use of chiral uracil (B121893) derivatives as templates allows for the enantioselective cycloaddition of ethylene, affording chiral bicyclic intermediates that can be subsequently converted to the desired cyclobutane β-amino acids. researchgate.netuniversite-paris-saclay.fr This method provides a practical route to all four stereoisomers of 2-aminocyclobutanecarboxylic acid. universite-paris-saclay.fr
The following tables summarize key research findings in the enantioselective catalytic synthesis of this compound derivatives and related cyclobutane amino acids, highlighting the diversity of catalysts and reaction conditions employed.
Table 1: Lewis Acid-Catalyzed Enantioselective Synthesis of Cyclobutane Amino Acid Derivatives
| Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Sterically hindered aluminum aryloxides | 2-Amidoacrylates and donor olefins | Cyclobutane-α-amino acid | - | - | nih.gov |
Data not fully specified in the provided abstract.
Table 2: Organocatalytic Enantioselective Synthesis of Cyclobutane Amino Acid Derivatives
| Catalyst System | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral secondary amine and Pd(0) complex | Propargylated azlactones and enals | Cyclopentene-based amino acid derivatives | 37-70 | 85-97 | acs.org |
| Chiral Phosphoric Acid and Pd-catalyst | Prochiral cyclobutane-1,3-diones and 2-halogenated anilines | Cyclobutanone-fused 4-aminoquinolines | Good to high | Good to high | nih.gov |
| (S)-Tryptophan | 2-Hydroxycyclobutanone and aromatic aldehydes | 2,2-Disubstituted cyclobutanone | up to 80 | 67 | nih.gov |
| Primary amine and 2,4-dinitrophenol | Cyclobutanone and aromatic aldehydes | Aldol adducts | Good | High | nih.gov |
Table 3: Photochemical Enantioselective Synthesis of Cyclobutane Amino Acid Derivatives
| Chiral Auxiliary/Catalyst | Substrates | Product Type | Overall Yield | Enantiomeric Purity | Reference |
|---|---|---|---|---|---|
| Chiral uracil derivative | Uracil derivative and ethylene | cis-Cyclobutane β-amino acids | Good | Enantiomerically pure | researchgate.netuniversite-paris-saclay.fr |
| Uracil with tethered allyl alcohol | Intramolecular photocycloaddition | cis- and trans-Cyclobutane β-amino acid with hydroxymethyl group | High (initial adduct) | Single tricyclic adduct | researchgate.net |
Table 4: Enzymatic Enantioselective Synthesis of Cyclobutane Amino Acid Derivatives
| Enzyme | Substrate | Key Intermediate | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Not specified | meso-Diesters | cis-Hemiesters | 91 | researchgate.net |
Reactivity and Mechanistic Investigations of 1 Aminocyclobutanecarboxamide Transformations
Reactivity of the Aminocyclobutane Moiety
Research into related aminocyclobutane structures shows that they serve as versatile scaffolds in medicinal chemistry. researchgate.net For instance, the synthesis of various heterocyclic aminocyclobutane esters and amides has been achieved using simple reagents, highlighting the accessibility of this chemical space. researchgate.net The reactivity of the aminocyclobutane moiety is often harnessed through transformations that either retain the cyclobutane (B1203170) ring, modify its substituents, or use the ring strain to drive ring-opening or expansion reactions. The carboxamide group itself is relatively unreactive to nucleophilic acyl substitution due to the poor leaving group ability of the amide anion. libretexts.org However, its presence, along with the adjacent amino group, can influence the reactivity of the cyclobutane ring.
**3.2. Reaction Mechanisms in Derivative Formation
The transformation of 1-aminocyclobutanecarboxamide (B1321632) into its derivatives proceeds through several key reaction mechanisms, leveraging the functionalities present in the molecule.
Amidation reactions typically involve the formation of an amide bond between a carboxylic acid and an amine. While this compound already possesses an amide group, its primary amine can readily participate in amidation reactions with carboxylic acids or their derivatives to form a new, extended amide linkage.
The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures. chemistrysteps.com Therefore, coupling agents are commonly employed to facilitate the reaction at milder conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. chemistrysteps.com The mechanism involves the activation of the carboxyl group by the coupling agent, forming a highly reactive O-acylisourea intermediate. chemistrysteps.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, leading to the formation of the desired N-acylated product and a urea (B33335) byproduct. researchgate.net
Alternatively, the reaction can be mediated by reagents like titanium tetrachloride (TiCl4), which acts as a Lewis acid to activate the carboxylic acid. nih.gov The proposed mechanism suggests the formation of an adduct between the carboxylate and TiCl4, creating a good leaving group and facilitating the subsequent nucleophilic attack by the amine. nih.gov
| Step | Description |
| 1. Activation | The carboxylic acid reacts with a coupling agent (e.g., DCC, EDC) or a Lewis acid (e.g., TiCl4) to form a highly reactive intermediate. chemistrysteps.comresearchgate.netnih.gov |
| 2. Nucleophilic Attack | The primary amine of this compound attacks the activated carbonyl carbon. researchgate.net |
| 3. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |
| 4. Product Formation | The intermediate collapses, eliminating the leaving group (derived from the coupling agent) to form the new amide bond. researchgate.net |
Michael additions are crucial for carbon-carbon and carbon-heteroatom bond formation. In the context of this compound chemistry, these reactions typically involve an unsaturated precursor, such as a cyclobutene (B1205218) carboxamide intermediate. researchgate.net This intermediate can be generated in situ from a suitable α-substituted cyclobutane derivative. researchgate.net
A notable example is the tandem base-catalyzed amidation/aza-Michael addition. researchgate.net In this process, a cyclobutene-1-carboxylic acid first undergoes an amidation reaction. The resulting cyclobutene carboxamide intermediate then acts as a Michael acceptor. researchgate.net A nitrogen nucleophile, such as a second equivalent of an amine or a heterocycle like benzoxazolone, can then add to the β-carbon of the α,β-unsaturated system in an aza-Michael addition. researchgate.netresearchgate.net This reaction provides access to β-N-heterocyclic cyclobutane carboximide derivatives, often with high stereoselectivity. researchgate.net
Similarly, thia-Michael additions can occur when a sulfur nucleophile attacks the cyclobutene carboxamide intermediate. researchgate.net The general mechanism for these conjugate additions involves the nucleophilic attack on the β-carbon of the activated alkene, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. libretexts.org
Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, are powerful tools for constructing cyclic systems. researchgate.netkharagpurcollege.ac.in While this compound itself is not a typical substrate for cycloadditions, its derivatives or precursors with unsaturation can participate in such reactions. For instance, a cyclobutene derivative could act as a dienophile in a Diels-Alder reaction.
The mechanism of a [4+2] cycloaddition can be either a concerted, one-step process or a stepwise pathway involving zwitterionic or diradical intermediates. researchgate.netmdpi.com The nature of the reactants and the reaction conditions determine the operative mechanism. researchgate.net In polar cycloadditions, the formation of zwitterionic intermediates is more likely. mdpi.com The stereochemistry of the product is a key diagnostic tool for distinguishing between these pathways, as concerted reactions are typically stereospecific. researchgate.net Organocatalytic methods can also be employed to promote cycloadditions, often proceeding through the formation of zwitterionic intermediates generated by the addition of a nucleophilic catalyst to one of the reactants. wiley-vch.de
An elimination-addition mechanism can be a key pathway for the transformation of substituted cyclobutane systems. This process was demonstrated in the synthesis of highly substituted β-sulfinyl cyclobutane carboxylic acid derivatives from their isomeric α-sulfinyl counterparts. researchgate.netresearchgate.net This transformation occurs through an original tandem reaction involving a thermal elimination-addition process. researchgate.netresearchgate.net
The proposed mechanism involves an initial elimination step to form a transient cyclobutene carboxamide intermediate. researchgate.net This is followed by an addition step where a nucleophile attacks the newly formed double bond. This sequence allows for the formal migration of a substituent from the α- to the β-position of the cyclobutane ring. researchgate.net This type of reaction is distinct from the addition-elimination mechanism common in nucleophilic acyl chemistrysteps.com or aromatic substitutions, libretexts.org as it proceeds through a distinct, strained alkene intermediate.
Role as a Reactant in Organic Synthesis
This compound and its derivatives are valuable reactants in organic synthesis, primarily serving as constrained building blocks for more complex molecules. The presence of multiple functional groups allows for diverse and sequential chemical modifications.
A significant application lies in the synthesis of peptidomimetic structures. researchgate.net The rigid cyclobutane scaffold can be used to introduce conformational constraints into peptide chains, which is a common strategy in drug design to improve stability and biological activity. The carboximide moiety in derivatives of this compound can react smoothly with various nucleophiles, providing access to a wide range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives that are precursors to peptidomimetics. researchgate.net
Furthermore, the ability to undergo tandem reactions, such as the amidation/aza-Michael addition, allows for the efficient one-pot construction of complex, highly functionalized cyclobutane systems. researchgate.net These products can serve as intermediates for the synthesis of other novel carbocyclic and heterocyclic compounds. The versatility of the aminocyclobutane core, combined with the various reaction pathways it can undergo, establishes this compound as a key starting material for creating diverse molecular architectures for applications in medicinal chemistry and materials science. rsc.org
Structural Analysis and Conformational Studies
Spectroscopic and Crystallographic Elucidation
Detailed insights into the molecular geometry, bond parameters, and conformational preferences of 1-Aminocyclobutanecarboxamide (B1321632) and its derivatives are obtained through various analytical methods.
X-ray crystallography provides definitive, high-resolution data on the solid-state structure of molecules, defining atomic coordinates, bond lengths, and bond angles. researchgate.netmdpi.com For derivatives of 1-aminocyclobutane-1-carboxylic acid (Ac4c), a closely related precursor, X-ray diffraction studies have revealed key structural features. nih.gov The geometry of the cyclobutyl moiety is a primary focus, with studies noting that the τ(N-Cα-C') bond angle is often significantly expanded from the standard tetrahedral value of 109.5°. nih.gov This distortion is a direct consequence of the steric strain within the four-membered ring. The analysis of crystal packing also reveals intermolecular interactions, such as hydrogen bonding involving the amino and carboxamide groups, which dictate the supramolecular architecture in the solid state.
Table 1: Representative Crystallographic Data for a Substituted Cyclobutane (B1203170) Ring Note: This table presents typical data for a cyclobutane derivative as specific crystallographic information for this compound is not publicly available. Data is derived from studies on related structures.
| Parameter | Value |
|---|---|
| C-C Bond Length (ring) | ~1.55 Å |
| C-C-C Bond Angle (ring) | ~88° |
| Puckering Angle | ~20-30° |
NMR spectroscopy is a powerful tool for determining the structure and dynamic conformational behavior of molecules in solution. researchgate.net For cyclobutane systems, ¹H and ¹³C NMR chemical shifts and coupling constants are highly sensitive to the ring's conformation. nih.gov The puckered nature of the cyclobutane ring leads to distinct chemical environments for the axial and equatorial protons, which can be distinguished by their NMR signals. researchgate.net
In the context of this compound derivatives, NMR studies, including 2D techniques like NOESY, can elucidate the proximity of different protons, providing evidence for the preferred ring pucker and the orientation of the substituents. nih.gov The chemical shifts of the protons on the cyclobutane ring are particularly informative; for instance, the chemical shift for cyclobutane protons is typically around δ 1.98 ppm. nih.gov Temperature-dependent NMR experiments can also provide information on the energy barriers between different puckered conformations. acs.org
Table 2: Illustrative ¹H NMR Chemical Shifts for Cyclobutane Protons
| Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Axial Protons | Varies based on substituent effects |
| Equatorial Protons | Varies based on substituent effects |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. acs.org For this compound, characteristic IR absorption bands for the amide group (Amide I, II) and the amine group are of primary interest. The Amide I band (typically 1600–1800 cm⁻¹), arising mainly from the C=O stretching vibration, and the Amide II band (1470–1570 cm⁻¹), from N-H bending and C-N stretching, are sensitive to the conformation and hydrogen-bonding environment of the carboxamide group. acs.orgspectroscopyonline.com
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly useful for studying chiral molecules and their conformations in solution. nih.govresearchgate.net For a chiral derivative of this compound, VCD spectra could provide detailed information on the preferred conformation of the molecule, as the VCD signals are highly sensitive to the three-dimensional arrangement of atoms. nih.gov
Table 3: Key Infrared Absorption Bands for Amide Groups
| Band | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amide A | 3300–3500 | N-H Stretch |
| Amide I | 1600–1800 | C=O Stretch |
| Amide II | 1470–1570 | N-H Bend, C-N Stretch |
Conformational Preferences and Stereochemical Effects
The interplay between ring strain and substituent interactions governs the conformational landscape of this compound and its derivatives.
While this compound itself does not exhibit cis/trans isomerism, its disubstituted derivatives do. libretexts.org For example, in a 1,3-disubstituted cyclobutane, the two substituents can be on the same side of the ring's average plane (cis) or on opposite sides (trans). youtube.comlibretexts.org This stereoisomerism has a profound impact on the molecule's conformation and stability. fiveable.me
Generally, in 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. This is because in a puckered conformation, the cis isomer can place both bulky substituents in quasi-equatorial positions, minimizing steric hindrance. In contrast, the trans isomer would be forced to have one substituent in an axial and one in an equatorial position, leading to greater steric strain. researchgate.net The specific conformational preferences of cis and trans isomers of this compound derivatives would significantly influence their shape and ability to interact with biological targets.
Intra-Residue Hydrogen Bonding in Oligomers
The incorporation of this compound, or more specifically its parent amino acid 1-aminocyclobutane-1-carboxylic acid (Ac4c), into oligomeric structures introduces significant conformational constraints that favor the formation of specific, well-defined secondary structures. These structures are often stabilized by hydrogen bonds, including those that can occur within a single residue. The rigid nature of the cyclobutane ring restricts the available Ramachandran space, thereby predisposing the peptide backbone to adopt folded conformations.
Research Findings from Conformational Studies
Detailed conformational analyses of homo-oligopeptides of Ac4c (up to the dodecamer) and various hetero-peptides have been conducted using a combination of spectroscopic techniques in solution (FT-IR, ¹H-NMR) and X-ray diffraction in the solid state. nih.gov These studies consistently demonstrate that the Ac4c residue is a potent inducer of β-turns and helical structures. nih.gov The constrained torsional angles (phi, φ and psi, ψ) imposed by the gem-dialkyl substitution at the α-carbon are key to this structure-forming propensity.
Molecular mechanics calculations have further elucidated the low-energy conformations available to Ac4c-containing peptides. These computational studies have identified the γ-turn as one of the energetically most favored models. nih.gov The γ-turn is a particularly relevant structure in the context of intra-residue hydrogen bonding. It is characterized by a hydrogen bond between the carbonyl oxygen of a given amino acid residue (i) and the amide proton of the immediately following residue (i+1), forming a seven-membered pseudo-ring (C₇). However, in the specific case of an intra-residue γ-turn, the hydrogen bond would be between the carbonyl oxygen and the amide proton of the same residue, which is a defining feature of this type of interaction.
While inter-residue hydrogen bonds are crucial for stabilizing larger secondary structures like β-sheets and α-helices, the potential for intra-residue hydrogen bonds in γ-turns contributes significantly to the local conformational stability of the peptide chain. The preference for such structures is a direct consequence of the steric hindrance imposed by the cyclobutane ring.
The table below summarizes the key findings from conformational studies on oligomers containing the Ac4c residue, highlighting the types of structures formed and the nature of the associated hydrogen bonds.
| Structural Feature | Method of Analysis | Hydrogen Bond Type | Key Findings |
| β-Turns and Helices | FT-IR, ¹H-NMR, X-ray Diffraction | Inter-residue (i → i+3 or i → i+4) | The Ac4c residue is an effective promoter of β-turns and helical conformations in oligopeptides. nih.gov |
| γ-Turn | Molecular Mechanics Calculations | Intra-residue (C₇ ring) | Computational models show the γ-turn as an energetically favored conformation for Ac4c-containing peptides. nih.gov |
| Restricted Torsional Angles | X-ray Diffraction, Computational Studies | N/A | The cyclobutyl moiety significantly expands the N-Cα-C' bond angle from the standard tetrahedral value, constraining backbone flexibility. nih.gov |
Applications As a Synthetic Intermediate
Peptide and Peptidomimetic Synthesis
The constrained four-membered ring of 1-aminocyclobutanecarboxamide (B1321632) is a key feature exploited in the design of peptides and peptidomimetics. By introducing this moiety, chemists can enforce specific secondary structures and enhance stability against enzymatic degradation.
Table 1: Research Findings on Peptide Incorporation
| Finding | Significance | Source(s) |
|---|---|---|
| The cyclobutane (B1203170) ring is an effective "structure-promoting unit". | Induces conformational rigidity in the peptide backbone. | quirkyscience.com |
| Leads to the formation of strong intramolecular hydrogen bonds. | Stabilizes specific secondary structures, such as turns. | quirkyscience.com |
Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. organic-chemistry.org The design of these molecules often involves replacing standard amino acid residues with non-natural building blocks that restrict conformation. dntb.gov.ua this compound is an ideal candidate for this purpose. Its incorporation into a peptide sequence creates a "hybrid" molecule that retains the essential pharmacophoric elements of the parent peptide while gaining the structural stability of the cyclobutane scaffold. quirkyscience.com The rigidity imparted by the cyclobutane ring helps to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. dntb.gov.ua
Non-natural amino acids (UAAs) are crucial tools in drug discovery and protein engineering, offering modified scaffolds for novel molecular designs. nih.govsemanticscholar.org this compound is derived from 1-aminocyclobutane-1-carboxylic acid, a cyclic dialkylated glycine (B1666218) analogue. nih.gov This class of compounds provides a rigid scaffold that can be used to construct unique three-dimensional arrangements of functional groups. By using this scaffold, researchers can develop novel peptide structures with tailored properties that are not accessible with the 20 proteinogenic amino acids. nih.gov The cyclobutane framework serves as a core structure from which various side chains and functional groups can be elaborated, leading to diverse libraries of novel peptidomimetic compounds.
Synthesis of Complex Heterocyclic Compounds
The amine and amide functionalities of this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions.
One of the most significant applications of α-amino acid amides in heterocyclic synthesis is in the formation of 2(1H)-pyrazinones. nih.gov This transformation is typically achieved through a one-pot condensation reaction between an α-amino acid amide, such as this compound, and a 1,2-dicarbonyl compound like glyoxal (B1671930) or diacetyl. In this reaction, the primary amine of the aminocyclobutane moiety and the nitrogen of the amide group react with the two carbonyl groups of the dicarbonyl compound to form the six-membered pyrazinone ring. This method provides a straightforward route to highly substituted pyrazinone derivatives that incorporate the spirocyclic cyclobutane feature. These resulting pyrazinone structures are found in numerous natural products and serve as key building blocks in medicinal chemistry programs. nih.gov
Table 2: Synthesis of Pyrazinones from α-Amino Acid Amides
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Source(s) |
|---|
While this compound is a well-established precursor for pyrazinones, its role as a direct building block for other nitrogen-heterocycles like imidazoles and different classes of azoles is less prominent in synthetic literature. Standard synthetic routes for imidazoles often involve the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonia (B1221849) (Radziszewski synthesis) or employ other specialized precursors. dntb.gov.ua Similarly, the synthesis of various azoles (such as oxazoles, thiazoles, or triazoles) typically relies on different sets of starting materials tailored to the specific heterocycle being constructed. The cyclocondensation pathways that are efficient for pyrazinone formation are not generally applicable for the direct synthesis of these five-membered ring systems from an α-amino acid amide. Therefore, while amino acids and their derivatives are foundational in organic synthesis, the specific application of this compound as a primary building block is most clearly defined for the synthesis of pyrazine (B50134) derivatives.
Role in the Creation of Bioactive Molecules
This compound serves as a key building block in the synthesis of complex, biologically active molecules. Its rigid, three-dimensional cyclobutane scaffold is a desirable feature in medicinal chemistry for creating compounds with specific spatial arrangements, which can lead to improved binding affinity and selectivity for biological targets. The primary amino group and the carboxamide moiety provide reactive sites for further chemical modifications, allowing for its incorporation into larger molecular frameworks.
A notable application of this compound is in the preparation of pyrazine kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibition is a major strategy in the development of therapies for diseases such as cancer and inflammatory disorders.
In a documented synthetic route, this compound hydrochloride is used as a key intermediate in the synthesis of a pyrazine-based kinase inhibitor. google.com The synthesis involves the reaction of 3,5-dichloropyrazine-2-carbonitrile (B1454708) with this compound hydrochloride. This reaction forms a crucial bond, incorporating the aminocyclobutane moiety into the pyrazine core structure, which is a common scaffold in kinase inhibitors.
The specifics of this synthetic step are detailed in the table below:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Conditions |
| 3,5-dichloropyrazine-2-carbonitrile | This compound hydrochloride | DIEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) | Room temperature, 70 hours |
This reaction highlights the role of this compound as a nucleophile, where the primary amine attacks the electron-deficient pyrazine ring, displacing a chlorine atom. The resulting product is a more complex molecule that serves as a precursor for the final kinase inhibitor. google.com The use of the cyclobutane-containing intermediate is significant as the constrained ring system can help to orient the substituents on the pyrazine ring in a conformation that is favorable for binding to the target kinase.
Enzyme Studies and Biochemical Interactions
Exploration in Enzyme Mechanisms
1-Aminocyclobutanecarboxamide (B1321632) and its derivatives serve as molecular probes to understand the structural and mechanistic constraints of enzyme active sites. A primary example is the study of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal (B1214274) 5’-phosphate (PLP) dependent enzyme. nih.gov This enzyme catalyzes the ring cleavage of ACC to produce α-ketobutyrate and ammonia (B1221849). nih.gov The reaction is unusual among PLP-dependent enzymes as it involves the cleavage of a Cα-Cβ bond in a substrate that lacks a Cα proton. nih.gov
The mechanism is believed to involve the formation of an external aldimine between the substrate's amino group and the PLP cofactor. nih.gov Subsequent steps are proposed to involve either nucleophilic attack or acid-catalyzed ring opening. nih.gov By testing analogs with different ring sizes, such as the four-membered ring of 1-aminocyclobutanecarboxylic acid, researchers can probe the geometric and electronic requirements of the enzyme's active site. The high specificity of ACC deaminase for its three-membered ring substrate suggests that the active site is exquisitely tuned to the unique strain and stereochemistry of the cyclopropane (B1198618) ring, thereby providing valuable information on the enzyme's catalytic strategy.
Interactions with Protein Kinases
A review of available scientific literature did not yield specific studies concerning the direct interaction of this compound with protein kinases. Protein kinases are a major class of enzymes that regulate a vast number of cellular processes through phosphorylation. elifesciences.orgresearchgate.net The development and study of kinase inhibitors are areas of intense research, particularly in oncology. nih.gov
Kinase Inhibition Studies
There is no specific data available in the reviewed literature detailing studies on the inhibition of protein kinases by this compound. Kinase inhibition studies typically involve screening compounds against a panel of kinases to determine their specificity and potency, often measured as an IC50 value.
Signal Transduction Pathway Modulation
Consistent with the lack of data on kinase inhibition, there is no specific information on the modulation of signal transduction pathways by this compound. Signal transduction pathways are complex cascades of molecular events, often mediated by kinases, that translate extracellular signals into cellular responses. nih.govkhanacademy.org The effect of a compound on these pathways is typically a downstream consequence of its interaction with specific molecular targets, such as kinases. elifesciences.org
Studies related to Amino Cycloalkane Deaminases (e.g., ACC Deaminase)
The most significant body of research related to a 1-aminocyclobutane structure involves its use as a substrate analog for 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This enzyme, found in various soil bacteria and fungi, plays a role in plant growth promotion by degrading ACC, the immediate precursor to the plant hormone ethylene. nih.govplos.orgmdpi.com
Enzyme Kinetic Analysis
Pioneering work on the ACC deaminase from Pseudomonas sp. established the enzyme's high degree of substrate specificity. While the enzyme efficiently processes its natural substrate, 1-aminocyclopropane-1-carboxylic acid, it exhibits negligible activity toward analogs with larger rings, including 1-aminocyclobutanecarboxylic acid and 1-aminocyclopentanecarboxylic acid. This indicates that the larger, less strained four-membered ring of the cyclobutane (B1203170) derivative does not fit properly into the active site or cannot be correctly oriented for catalysis. The Michaelis constant (Km) for ACC has been reported to be approximately 1.5 mM, indicating a moderate affinity, but the enzyme is highly efficient at processing this specific substrate. mdpi.com
Table 1: Substrate Specificity of ACC Deaminase from Pseudomonas sp.
| Substrate | Ring Size | Relative Activity (%) |
|---|---|---|
| 1-Aminocyclopropane-1-carboxylic acid | 3-membered | 100 |
| 1-Aminocyclobutanecarboxylic acid | 4-membered | Not Detected |
Data based on foundational substrate specificity studies of ACC deaminase, which show high specificity for the cyclopropane substrate.
Site-Directed Mutagenesis Investigations
Site-directed mutagenesis has been a powerful tool for elucidating the roles of specific amino acid residues within the active site of ACC deaminase. nih.gov Studies on the enzyme from Pseudomonas sp. ACP have identified several key residues crucial for catalysis. nih.gov
One particularly important residue is Tyrosine 294 (Tyr294). Research suggests that Tyr294 acts as a nucleophile, directly attacking the cyclopropane ring of the substrate to initiate cleavage. nih.gov The pKa of this tyrosine is lowered by a hydrogen-bonding interaction with another conserved residue, Tyr268, which enhances its nucleophilicity. nih.gov
Mutagenesis studies where Tyr294 is altered have demonstrated its essential role in the enzyme's function. While these specific mutagenesis studies have primarily focused on the enzyme's activity with its natural substrate, ACC, the findings provide a clear rationale for the lack of activity on 1-aminocyclobutanecarboxylic acid. The precise positioning and electronic activation of Tyr294 are tailored for the unique chemistry of the strained cyclopropane ring. The different bond angles and lower ring strain of a cyclobutane ring would likely prevent the effective nucleophilic attack by Tyr294, thus precluding catalysis. nih.gov Similar investigations have confirmed the essentiality of other active site residues in various enzymes through site-directed mutagenesis. nih.govnih.govfrontiersin.org
Understanding Binding Sites and Catalytic Activation
Currently, there is a notable absence of specific studies detailing the binding sites and mechanisms of catalytic activation for this compound with particular enzymes. The compound is recognized primarily as a synthetic building block. evitachem.com Its utility has been demonstrated in the synthesis of more complex molecules, such as pyrazine (B50134) kinase inhibitors. google.com
In the context of these syntheses, this compound serves as a reactant and its core structure is incorporated into the final inhibitor molecule. google.com The resulting kinase inhibitors are designed to interact with the ATP binding sites of their target kinases. mdpi.com Kinase inhibitors, depending on their type, can bind to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, typically interacting with the hinge region of the enzyme's adenine (B156593) binding pocket. mdpi.com However, it is crucial to note that this describes the mechanism of the final, more complex inhibitor, not the direct enzymatic interaction of this compound itself. The specific contributions of the this compound moiety to the binding affinity and selectivity of the final inhibitor product have not been explicitly detailed.
Investigation of Protein Interactions
The investigation into derivatives of this compound offers some insight into potential, albeit indirect, protein interactions. For instance, its incorporation into pyrazine-based molecules has yielded compounds that function as kinase inhibitors. google.com These inhibitors target enzymes like Spleen Tyrosine Kinase (Syk), which plays a role in immune receptor signaling pathways. google.com The interaction of these derivative compounds with Syk is central to their inhibitory function, but this does not equate to a direct protein interaction study of the parent molecule, this compound.
Further research, including biochemical assays and structural biology techniques such as X-ray crystallography or NMR spectroscopy, would be necessary to elucidate the specific protein interactions of this compound. Such studies would be required to identify its potential binding partners, characterize the nature of these interactions, and determine any functional consequences of its binding.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation approaches for 1-Aminocyclobutanecarboxamide (B1321632) and its analogs primarily involve quantum chemical calculations and molecular mechanics and dynamics simulations. These techniques allow for a detailed exploration of the compound's conformational landscape and energetic properties.
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have been employed to study derivatives of the parent amino acid, 1-aminocyclobutane-1-carboxylic acid. For instance, calculations at the B3LYP/6-31+G(d,p) and MP2/6-31+G(d,p) levels of theory have been used to determine the conformational preferences of the N-acetyl-N′-methylamide derivative. researchgate.net These studies indicate that the cyclic nature of the side chain significantly restricts the backbone flexibility of the amino acid. researchgate.net The relative stability of different minimum energy conformations is found to be largely independent of the surrounding environment, be it in the gas phase or in a water solution. researchgate.net
Such calculations are crucial for understanding the intrinsic electronic properties and have been applied to characterize the conformational and electronic features of N-acetyl-N′-methylamide derivatives of various 1-aminocycloalkane-1-carboxylic acids, including the cyclobutane (B1203170) analogue. researchgate.net
Table 1: Representative Quantum Chemical Calculation Methods Used for Related Compounds
| Method | Basis Set | Application | Reference |
| Density Functional Theory (B3LYP) | 6-31+G(d,p) | Conformational analysis of N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid. | researchgate.net |
| Møller-Plesset perturbation theory (MP2) | 6-31+G(d,p) | Determination of conformational preferences of N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid. | researchgate.net |
To complement quantum mechanical studies, molecular mechanics and dynamics (MD) simulations are utilized to explore the conformational space of 1-aminocyclobutane derivatives over longer timescales. A key step in this process is the development of reliable force-field parameters for the specific molecule of interest. For the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, a set of force-field parameters has been specifically developed for use in classical molecular dynamics simulations. researchgate.net
MD simulations performed in various environments have demonstrated the reliability of these parameters in reproducing the conformational behavior of the molecule. researchgate.net These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its interactions with other molecules, such as solvent or biological macromolecules.
Prediction of Molecular Structures and Reactivity
While specific computational studies predicting the detailed molecular structure and reactivity of this compound are not extensively documented in publicly available literature, the principles from related molecules can be applied. The geometry of the cyclobutyl moiety in derivatives of 1-aminocyclobutane-1-carboxylic acid has been assessed, and it has been noted that the τ(N-Cα-C') bond angle is significantly expanded from the standard tetrahedral value. nih.gov This structural feature can influence the local conformation and, consequently, the reactivity of the molecule.
Computational methods can also predict reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. These analyses can indicate the likely sites for nucleophilic or electrophilic attack, providing insights into the chemical behavior of this compound.
Conformational Analysis through Computational Methods
Computational methods have been instrumental in the conformational analysis of peptides and model compounds containing the 1-aminocyclobutane-1-carboxylic acid (ACBC) residue. nih.gov Molecular mechanics calculations have shown that low-energy models of ACBC-containing compounds can adopt conformations characteristic of various regular structures, including α-helices, 3(10)-helices, γ-turns, and polyproline-II-type helices. nih.gov
The energetically most favored conformations are often the γ-turn (also known as a 2.2(7) helix) or α-/3(10)-helical structures, with the handedness depending on the substituents on the cyclobutane ring. nih.gov These computational findings are in qualitative agreement with crystal structures of peptide analogs containing the ACBC residue and highlight its potential as a β-turn and helix inducer. nih.govnih.gov The conformational preferences are influenced by the puckering of the cyclobutane ring, which can be modulated by substituents. acs.org
Table 2: Predicted Stable Conformations for 1-Aminocyclobutane Carboxylic Acid Derivatives
| Conformation | Helical Type | Handedness | Computational Method | Reference |
| γ-turn | 2.2(7) helix | Right or Left | Molecular Mechanics | nih.gov |
| α-helix | 4.1(13) helix | Right or Left | Molecular Mechanics | nih.gov |
| 3(10)-helix | 3(10) helix | Right or Left | Molecular Mechanics | nih.gov |
Elucidation of Reaction Pathways and Mechanisms
Theoretical studies on the unimolecular decomposition of cyclobutane have provided insights into potential reaction pathways involving ring opening. arxiv.org These reactions typically proceed through a biradical mechanism. arxiv.org While not specific to this compound, these fundamental studies on the cyclobutane ring are relevant to understanding its stability and potential degradation pathways under thermal or photochemical conditions. The presence of amino and carboxamide substituents would undoubtedly influence the energetics and mechanism of ring opening.
Furthermore, computational studies can elucidate the mechanisms of reactions involving the amide group, such as hydrolysis. The basic hydrolysis of cyclic amides, for example, can be modeled to understand the stepwise process of nucleophilic attack, formation of a tetrahedral intermediate, and subsequent ring opening. youtube.com
In Silico Design and Optimization Strategies
While specific in silico design and optimization strategies for this compound are not widely reported, general principles of computer-aided drug design (CADD) can be applied. The conformationally constrained nature of the cyclobutane ring makes this scaffold attractive for the design of peptidomimetics with well-defined three-dimensional structures. nih.gov
Molecular docking studies could be employed to predict the binding mode of this compound derivatives to biological targets. nih.gov By understanding these interactions, modifications can be proposed to enhance binding affinity and selectivity. For example, in the design of cyclic imides as COX-2 inhibitors, molecular modeling was used to predict binding modes analogous to known inhibitors. nih.gov Similar strategies could be applied to design novel bioactive compounds based on the this compound scaffold. The design of small cyclic amides and their analogs is an active area of research in medicinal chemistry, with computational tools playing a crucial role in the rational design process. mdpi.com
Q & A
Q. How to address contradictory reports on the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer : Re-evaluate experimental variables: cell line origins (e.g., HeLa vs. MCF-7), culture conditions (serum concentration), and compound solubility (DMSO vs. PBS). Perform MTT assays with internal controls (e.g., cisplatin) and publish raw data (absorbance values, cell counts) for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
